5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid
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Overview
Description
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid is a boronic acid derivative with the molecular formula C14H24BN2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid typically involves the reaction of thiophene-2-boronic acid with 4-BOC-piperazine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Various biaryl compounds.
Scientific Research Applications
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential in drug discovery and development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. This process involves the transfer of the boronic acid group to the palladium center, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: A simpler boronic acid derivative with similar reactivity.
4-BOC-piperazine: A piperazine derivative used in the synthesis of various compounds.
5-Methylthiophene-2-boronic acid pinacol ester: Another boronic acid derivative with applications in organic synthesis.
Uniqueness
5-(4-BOC-Piperazinomethyl)thiophene-2-boronic acid is unique due to its combination of a boronic acid group with a thiophene ring and a piperazine moiety.
Properties
IUPAC Name |
[5-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]thiophen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-14(2,3)21-13(18)17-8-6-16(7-9-17)10-11-4-5-12(22-11)15(19)20/h4-5,19-20H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMOFEGNZBELOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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